molecular formula C4H11ClFN B6244743 ethyl(2-fluoroethyl)amine hydrochloride CAS No. 850335-64-7

ethyl(2-fluoroethyl)amine hydrochloride

Cat. No.: B6244743
CAS No.: 850335-64-7
M. Wt: 127.59 g/mol
InChI Key: DLWXCICBYBNVOI-UHFFFAOYSA-N
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Description

Ethyl(2-fluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C4H10FN·HCl. It is a fluorinated alkylammonium salt, which is often used in various chemical syntheses and research applications. The presence of the fluorine atom in its structure imparts unique chemical properties, making it valuable in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(2-fluoroethyl)amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-fluoroethylamine with ethyl halides under controlled conditions. The reaction typically requires a base to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar nucleophilic substitution techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-fluoroethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl(2-fluoroethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl(2-fluoroethyl)amine hydrochloride involves its interaction with various molecular targets. The fluorine atom enhances its reactivity, allowing it to form stable bonds with other molecules. This property is particularly useful in medicinal chemistry, where it can modify the activity of biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethylamine hydrochloride
  • 2,2,2-Trifluoroethylamine hydrochloride
  • 2,2-Difluoroethylamine hydrochloride
  • 3,3,3-Trifluoropropylamine

Uniqueness

Ethyl(2-fluoroethyl)amine hydrochloride is unique due to its specific ethyl and fluoroethyl groups, which provide distinct reactivity and stability compared to other fluorinated amines. This uniqueness makes it particularly valuable in specialized chemical syntheses and research applications .

Properties

CAS No.

850335-64-7

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

IUPAC Name

N-ethyl-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C4H10FN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H

InChI Key

DLWXCICBYBNVOI-UHFFFAOYSA-N

Canonical SMILES

CCNCCF.Cl

Purity

95

Origin of Product

United States

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